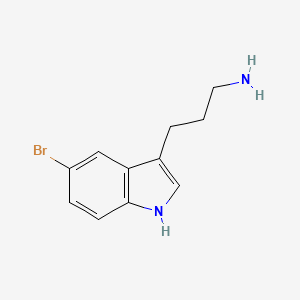

3-(5-bromo-1H-indol-3-yl)propan-1-amine

描述

Significance of the Indole (B1671886) Scaffold in Medicinal Chemistry and Chemical Biology

The indole ring system, a bicyclic structure composed of a fused benzene (B151609) and pyrrole (B145914) ring, is a ubiquitous motif in a vast array of natural products and synthetic pharmaceuticals. Its importance is underscored by its presence in essential biomolecules like the amino acid tryptophan and the neurotransmitter serotonin (B10506). This structural prominence has made indole derivatives a focal point of drug discovery for decades.

The versatility of the indole scaffold allows it to interact with a wide range of biological targets through various mechanisms, including hydrogen bonding, π-π stacking, and hydrophobic interactions. This adaptability has led to the development of indole-based drugs across numerous therapeutic areas. Researchers have successfully synthesized and evaluated indole derivatives as anticancer, antimicrobial, anti-inflammatory, antiviral, and antihypertensive agents. researchgate.net The ability to readily functionalize the indole ring at multiple positions enables chemists to fine-tune the steric and electronic properties of the molecule, thereby optimizing its pharmacological profile. This structural flexibility is a key reason why the indole nucleus is considered a highly successful and versatile building block in the design of new therapeutic agents.

Contextualization of 3-(5-bromo-1H-indol-3-yl)propan-1-amine within Brominated Indole Derivative Research

The introduction of a halogen atom, such as bromine, onto the indole scaffold is a common and effective strategy in medicinal chemistry to modulate a compound's biological activity. Bromination can significantly alter physicochemical properties like lipophilicity, metabolic stability, and receptor binding affinity. In the case of this compound, the bromine atom is located at the 5-position of the indole ring.

Research into brominated indoles has shown that this modification can enhance the potency of various compounds. For instance, studies on other brominated indole derivatives have demonstrated significant antibacterial and anticancer activities. The presence of a halogen, like bromine, can lead to enhanced antimicrobial potential. mdpi.com The specific placement at the 5-position is strategic, as this site is often targeted for modification to influence interactions with biological macromolecules. Therefore, this compound is situated within a research field that actively explores halogenation as a means to discover new and improved bioactive molecules. It serves as a valuable intermediate, providing a brominated indole core that can be further elaborated to generate libraries of novel compounds for biological screening. frontiersin.org

Overview of Current Academic Research Trajectories for the Chemical Compound

Current research involving this compound primarily centers on its utility as a synthetic intermediate rather than a final, biologically active product. Its structure features two key reactive sites: the primary amine on the propan side chain and the indole nitrogen. These functional groups allow for a wide range of chemical transformations, making the compound a versatile precursor for constructing more complex molecules.

Academic trajectories for this compound involve its use in the synthesis of novel heterocyclic systems and potential drug candidates. The primary amine can be readily acylated, alkylated, or used in condensation reactions to attach various pharmacophores. For example, it could be used to synthesize derivatives with dual affinities for biological targets, such as serotonin receptors and transporters, a strategy employed in the development of treatments for central nervous system disorders. uj.edu.pl The indole core itself, modified with the bromo-substituent, provides a foundation for building molecules with potential applications as antimicrobial or anticancer agents, following the established precedent of related indole derivatives. nih.govnih.gov The compound is thus a key starting material for researchers aiming to explore the structure-activity relationships of new, complex indole alkaloids and related therapeutic agents. researchgate.net

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 54298-70-3 |

| Molecular Formula | C₁₁H₁₃BrN₂ |

| Molecular Weight | 253.14 g/mol |

| Common Synonyms | 5-Bromo-1H-indole-3-propanamine |

Table 1: Key physicochemical data for the subject compound. chemicalbook.com

Strategies for the Construction of the 5-Bromo-1H-indole Core

Regioselective Bromination Techniques for Indole Nuclei

Direct bromination of the indole ring requires careful control to achieve the desired regioselectivity. The indole nucleus is highly reactive towards electrophiles, with the C-3 position being the most susceptible to attack, estimated to be 1013 times more reactive than benzene. youtube.com Consequently, electrophilic substitution on the benzene portion of the indole generally occurs only after the N-1, C-2, and C-3 positions are substituted. youtube.com

To achieve bromination at the C-5 position, several strategies are employed:

Protecting Group Strategy : The high reactivity of the pyrrole ring can be mitigated by introducing protecting groups at the N-1 and C-3 positions. For example, N-acetylindoline can be treated with bromine in 1,2-dichloroethane to yield N-acetyl-5-bromoindoline. guidechem.com Subsequent deprotection and aromatization can then furnish 5-bromoindole (B119039). guidechem.com

Acidic Conditions : When electrophilic substitution is performed under conditions acidic enough to fully protonate the C-3 position, the reactivity of the pyrrole ring is suppressed. In this scenario, the C-5 position becomes the most common site for electrophilic attack. youtube.com

Specific Brominating Agents : The choice of brominating agent and reaction conditions can influence the position of bromination. N-bromosuccinimide (NBS) is a common reagent for brominating indoles, and the regioselectivity can be controlled by modifying substituents on the indole ring and the N-1 protecting group. acs.org For instance, treating methyl indole-3-carboxylate with bromine in acetic acid can lead to regioselective dibromination at the 5 and 6 positions. rsc.org

| Reagent/Condition | Substrate | Product | Notes |

| Bromine, 1,2-dichloroethane | N-acetylindoline | N-Acetyl-5-bromoindoline | A common method involving protection of the indole nitrogen. guidechem.com |

| Bromine, Acetic Acid | Methyl indole-3-carboxylate | Methyl 5,6-dibromoindole-3-carboxylate | Demonstrates regioselectivity influenced by substituents. rsc.org |

| N-Bromosuccinimide (NBS) | Substituted 3-methylindoles | Regiospecific bromination at C-2 or C-3 alkyl moiety | Selectivity is controlled by the N-1 protecting group and other substituents. acs.org |

Formation of the Indole Ring System with Bromine Functionality

An alternative approach involves constructing the indole ring from precursors that already contain a bromine atom at the desired position. Several classic and modern indole synthesis reactions are amenable to this strategy.

Fischer Indole Synthesis : This is one of the oldest and most effective methods for preparing indoles. byjus.comthermofisher.com The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is formed from an aryl hydrazine and an aldehyde or ketone. byjus.comwikipedia.org To synthesize a 5-bromoindole, a (4-bromophenyl)hydrazine is used as the starting material. A palladium-catalyzed modification of this synthesis allows for the cross-coupling of aryl bromides with hydrazones, providing another entry to the necessary N-arylhydrazone intermediates. wikipedia.orgjk-sci.com

Larock Indole Synthesis : This powerful method utilizes a palladium-catalyzed heteroannulation of an o-haloaniline with a disubstituted alkyne. wikipedia.orgub.edu While initially developed for o-iodoanilines, modifications have enabled the successful use of more readily available o-bromoanilines and o-chloroanilines, often by employing specific phosphine ligands and solvents like N-methyl-2-pyrrolidone (NMP). wikipedia.orgnih.gov This reaction is highly versatile and tolerates a wide range of functional groups, making it suitable for complex molecule synthesis. wikipedia.orgnih.gov

| Synthesis Method | Key Reactants | Catalyst/Conditions | Product |

| Fischer Indole Synthesis | (4-bromophenyl)hydrazine, Aldehyde/Ketone | Brønsted or Lewis Acid | 5-Bromo-2,3-disubstituted indole |

| Buchwald Modification | Aryl bromide, Hydrazone | Palladium catalyst | N-Arylhydrazone intermediate for Fischer synthesis wikipedia.org |

| Larock Indole Synthesis | o-bromoaniline, Disubstituted alkyne | Palladium catalyst, Ligand (e.g., P(tBu)3), Base | 2,3-disubstituted indole (bromine on aniline ring) nih.gov |

Approaches for Introducing the Propan-1-amine Side Chain at the Indole C-3 Position

Once the 5-bromoindole core is obtained, the next crucial step is the introduction of the 3-(aminopropyl) side chain at the C-3 position. The high nucleophilicity of this position makes it the primary site for electrophilic attack. youtube.commit.edu

Reductive Amination Protocols in Propanamine Side Chain Formation

Reductive amination is a widely used and efficient method for forming amines from carbonyl compounds. organic-chemistry.org In the context of synthesizing the target compound, this typically involves a 5-bromoindole derivative bearing a three-carbon carbonyl-containing side chain at the C-3 position.

A common precursor is 3-(5-bromo-1H-indol-3-yl)propanal. This aldehyde can be reacted with an amine source, such as ammonia or a protected amine equivalent, to form an intermediate imine or enamine, which is then reduced in situ to the desired primary amine. A variety of reducing agents can be employed for this transformation.

Sodium Cyanoborohydride (NaBH3CN) and Sodium Triacetoxyborohydride (Na(OAc)3BH) are mild and selective reducing agents commonly used for reductive aminations as they are less reactive towards the carbonyl group and preferentially reduce the protonated imine. youtube.com

Catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) with a hydrogen source (H2 gas or a transfer hydrogenation reagent like triethylsilane) is another effective method. organic-chemistry.orgyoutube.com

A general procedure involves reacting a substituted indoleacetaldehyde with an amine, which is then subjected to reductive amination to yield the corresponding tryptamine (B22526). google.com

| Precursor | Amine Source | Reducing Agent | Product |

| 3-(5-bromo-1H-indol-3-yl)propanal | Ammonia | NaBH3CN or Na(OAc)3BH | This compound |

| 3-(5-bromo-1H-indol-3-yl)propanal | Ammonia | Pd/C, H2 | This compound |

Alkylation and Other Alkylation Strategies for Side Chain Elaboration

Direct alkylation of the 5-bromoindole nucleus at the C-3 position is a straightforward approach to introduce the side chain. The nucleophilic C-3 of the indole can react with an electrophilic three-carbon synthon that contains a masked or protected amine functionality.

Friedel-Crafts Type Alkylation : 5-Bromoindole can be reacted with a suitable three-carbon electrophile, such as 3-halopropylamine or a derivative where the amine is protected (e.g., as a phthalimide).

Gramine-based Methods : The Mannich reaction of 5-bromoindole with formaldehyde and dimethylamine yields 5-bromo-3-[(dimethylamino)methyl]-1H-indole (5-bromogramine). This intermediate can then be displaced by a nucleophile, such as the anion of diethyl malonate or nitromethane, to introduce a longer carbon chain which can subsequently be converted to the propanamine side chain through reduction and decarboxylation or other functional group manipulations.

Allylation followed by Transformation : An allyl group can be attached to the C-3 position of the indole ring. This allyl group can then be oxidized to form an aldehyde, which is subsequently converted to the amine via reductive amination. google.com

Advanced Synthetic Techniques for Derivatization and Analog Generation

The development of advanced synthetic methods allows for the efficient generation of diverse analogs of this compound for structure-activity relationship (SAR) studies.

Microwave-Assisted Synthesis : Microwave irradiation can significantly accelerate reaction times and improve yields in organic synthesis. For example, the regioselective acylation of 5-bromoindole has been achieved using microwave-assisted Friedel-Crafts acylation under solvent-free conditions to produce a series of 3-acyl-5-bromoindole derivatives. mdpi.com These acyl groups can then be further elaborated into various side chains.

Transition Metal-Catalyzed Cross-Coupling : The bromine atom at the C-5 position serves as a functional handle for various transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). These reactions enable the introduction of a wide array of aryl, heteroaryl, alkyl, or amino substituents at this position, leading to a vast library of analogs.

Amide Coupling : The primary amine of the propanamine side chain is a versatile point for derivatization. It can be readily acylated with various carboxylic acids or their activated derivatives (e.g., acid chlorides, anhydrides) to form a wide range of amides. Studies have reported the synthesis of various (1H-indol-3-yl)alkyl-3-(1H-indol-3-yl)propanamide derivatives as potential antimicrobial agents. researchgate.netresearchgate.net

| Technique | Purpose | Example Application |

| Microwave-Assisted Synthesis | Rapid and efficient synthesis | Acylation of 5-bromoindole to form 3-acyl-5-bromoindoles. mdpi.com |

| Suzuki Coupling | C-C bond formation at C-5 | Reaction of this compound with an arylboronic acid. |

| Buchwald-Hartwig Amination | C-N bond formation at C-5 | Reaction of this compound with a primary or secondary amine. |

| Amide Bond Formation | Derivatization of the side-chain amine | Reaction of this compound with a carboxylic acid. researchgate.net |

Structure

3D Structure

属性

IUPAC Name |

3-(5-bromo-1H-indol-3-yl)propan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrN2/c12-9-3-4-11-10(6-9)8(7-14-11)2-1-5-13/h3-4,6-7,14H,1-2,5,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMVPOSHIIJONDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=CN2)CCCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10408634 | |

| Record name | 3-(5-bromo-1H-indol-3-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10408634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54298-70-3 | |

| Record name | 5-Bromo-1H-indole-3-propanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54298-70-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(5-bromo-1H-indol-3-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10408634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Investigations into the Biological Activities and Target Interactions of 3 5 Bromo 1h Indol 3 Yl Propan 1 Amine

Receptor Binding and Neurotransmitter System Modulation Studies (in vitro)

The tryptamine (B22526) scaffold, of which 3-(5-bromo-1H-indol-3-yl)propan-1-amine is a derivative, is a well-established pharmacophore for interacting with various neurotransmitter receptors, particularly serotonin (B10506) receptors.

Affinity and Efficacy at Serotonin Receptors (e.g., 5-HT1A, 5-HT2A)

Direct binding data for this compound is not available in the reviewed literature. However, studies on its close analogue, 5-bromo-N,N-dimethyltryptamine (5-bromo-DMT), which differs by the length of the alkyl side chain and N-methylation, show a clear interaction with serotonin receptors. 5-bromo-DMT has been identified as an agonist of the serotonin 5-HT2A receptor, with a reported half-maximal effective concentration (EC₅₀) of 3,090 nM. wikipedia.org Further research into other tryptamine analogues has shown that substitutions on the indole (B1671886) ring significantly influence receptor affinity and efficacy at 5-HT₂ receptor subtypes. researchgate.net For example, a study on new psychoactive substances found that bromo-dragonfly, a complex brominated compound, showed extremely high potency at the 5-HT₂A receptor with an EC₅₀ of 0.05 nM. nih.gov

Table 1: In Vitro Activity of a Related Compound, 5-bromo-DMT, at the 5-HT2A Receptor

| Compound | Receptor | Activity Type | Potency (EC₅₀) |

| 5-bromo-N,N-dimethyltryptamine (5-bromo-DMT) | 5-HT2A | Agonist | 3,090 nM |

Data sourced from studies on a structurally similar analogue to provide context. wikipedia.org

Interactions with Trace Amine-Associated Receptors (TAARs)

There is no specific research available detailing the interactions of this compound with Trace Amine-Associated Receptors (TAARs). Tryptamines are known endogenous ligands for TAARs, but specific binding affinities and functional activities for this particular brominated analogue have not been reported in the scientific literature.

Agonist and Antagonist Profiling at Related G-Protein Coupled Receptors (e.g., RXFP3/4)

Investigations into the activity of this compound at relaxin family peptide receptors, such as RXFP3 and RXFP4, have not been found in the public domain. The current body of research on agonists and antagonists for these receptors is focused on complex peptide ligands and structurally distinct small molecules.

Antimicrobial Research Applications (in vitro)

The 5-bromo-indole moiety is a recurring structural motif in a variety of natural and synthetic compounds exhibiting significant antimicrobial properties.

Antibacterial Activities against Gram-Positive and Gram-Negative Strains

While direct antibacterial studies on this compound are absent from the literature, numerous studies on related 5-bromo-indole derivatives demonstrate promising activity.

A study on α,ω-di-(5-bromoindole-3-carboxamido)spermine found it exhibited intrinsic antimicrobial activity against the Gram-positive bacteria Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). mdpi.com Another class of compounds, indole-3-carboxamido-polyamine conjugates with a 5-bromo substitution, were also noted for their activity against S. aureus. nih.gov Furthermore, a novel brominated indole alkaloid isolated from Laurencia similis showed potent antibacterial activity against seven bacterial strains, with minimum inhibitory concentration (MIC) values ranging from 2 to 8 μg/mL. nih.govresearchgate.net Research on 2,2-bis(6-bromo-3-indolyl) ethylamine (B1201723), a marine bisindole alkaloid, also revealed broad-spectrum activity. nih.gov

Table 2: In Vitro Antibacterial Activity of Structurally Related Brominated Indole Compounds

| Compound Class/Example | Target Organism(s) | Activity Metric (MIC) |

| Brominated indole alkaloid from Laurencia similis | Various Gram-positive & Gram-negative bacteria | 2 - 8 µg/mL |

| 2,2-bis(6-bromo-3-indolyl) ethylamine | E. coli, S. aureus, K. pneumoniae | 8 µg/mL |

| 2,2-bis(6-bromo-3-indolyl) ethylamine | E. faecalis | 32 µg/mL |

| 2,2-bis(6-bromo-3-indolyl) ethylamine | P. aeruginosa | 64 µg/mL |

| (3Z)-5-bromo-3-(hydroxyimino)-1,3-dihydro-2H-indol-2-one | S. aureus, K. pneumoniae | Effective |

Data compiled from studies on various brominated indole derivatives to illustrate the potential of the chemical class. nih.govnih.govrdd.edu.iq

Antifungal Efficacy against Pathogenic Fungi

The potential for antifungal applications of brominated indoles has also been explored. A study on antimicrobial indole-3-carboxamido-polyamine conjugates identified a 5-bromo-substituted analogue with notable activity against the pathogenic fungus Cryptococcus neoformans, recording a MIC value of ≤ 0.28 µM. nih.gov The marine alkaloid 2,2-bis(6-bromo-3-indolyl) ethylamine was also tested against Candida albicans, showing a MIC of 64 µg/mL. nih.gov

Table 3: In Vitro Antifungal Activity of Structurally Related Brominated Indole Compounds

| Compound Class/Example | Target Organism | Activity Metric (MIC) |

| 5-Bromo-indole-3-carboxamido-polyamine conjugate | Cryptococcus neoformans | ≤ 0.28 µM |

| 2,2-bis(6-bromo-3-indolyl) ethylamine | Candida albicans | 64 µg/mL |

Data sourced from research on analogous compounds containing the 5-bromo-indole scaffold. nih.govnih.gov

Antitubercular Potential against Mycobacterium Strains

The indole nucleus is a privileged scaffold in the development of new therapeutic agents, including those with activity against Mycobacterium tuberculosis. Although studies specifically detailing the antitubercular activity of this compound are limited, research on related indole derivatives suggests this chemical class has potential. For instance, various triazole thiol compounds, which are heterocyclic structures, have demonstrated promising activity against both the H37Rv strain and multi-drug-resistant (MDR) strains of M. tuberculosis. mdpi.com One such compound, 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol, emerged as a significant anti-TB agent, inhibiting the H37Rv and MDR strains at concentrations of 5.5 µg/mL and 11 µg/mL, respectively. mdpi.com The investigation into diverse scaffolds containing the indole ring continues to be a strategy in the search for novel antitubercular drugs.

Proposed Mechanisms of Antimicrobial Action at the Cellular and Molecular Level

The mechanisms through which indole derivatives exert their antimicrobial effects can be multifaceted. For brominated indoles, a key proposed mechanism involves the disruption of bacterial membranes. Studies on 5-bromo-indole-3-carboxamido-polyamine conjugates have shown that these molecules can perturb the integrity of bacterial membranes. nih.gov This disruption is a likely contributor to both their intrinsic antimicrobial activity and their ability to potentiate the effects of conventional antibiotics. nih.gov

For other related amine structures, such as synthetic 1,3-bis(aryloxy)propan-2-amines, the mechanism is suggested to be bactericidal, with minimal bactericidal concentrations (MBC) being similar to the minimal inhibitory concentrations (MIC). nih.gov Molecular target prediction for these compounds suggests they may interfere with essential cellular processes by targeting proteins like the cell division protein FtsZ or the Enoyl-[acyl-carrier-protein] reductase FabI, which is crucial for fatty acid synthesis. nih.gov Given the structural elements of this compound, it is plausible that its antimicrobial action could involve similar mechanisms, such as membrane interaction or inhibition of key bacterial enzymes.

Anticancer and Antiproliferative Activity Studies (in vitro)

The anticancer potential of bromo-indole derivatives has been noted in several preclinical studies. The substitution of a bromine atom on the indole ring is a feature in several compounds investigated for their cytotoxic effects against various cancer cell lines.

Research into compounds structurally related to this compound has demonstrated significant in vitro anticancer activity. For example, a study on a series of novel 3-(indol-1-yl)prop-1-yn-1-yl-substituted phthalazines, which features a bromo-indole moiety, reported notable tumor cell-growth inhibition. nih.govresearchgate.net Specifically, the compound 1-[3-(5-Bromo-1H-indol-1-yl)prop-1-yn-1-yl]phthalazine was synthesized and evaluated as part of this effort. nih.govresearchgate.net

Another related compound, 3-Bromo-1-Ethyl-1H-Indole (BEI), was identified as a potent and selective anticancer agent. nih.gov BEI demonstrated substantial cytotoxicity against cancer cell lines while showing reduced impact on normal cells. nih.gov The table below summarizes the reported activities of some of these related bromo-indole compounds.

| Compound | Cancer Cell Line | Activity Metric | Reported Value | Reference |

|---|---|---|---|---|

| 3-Bromo-1-Ethyl-1H-Indole (BEI) | Various Cancer Lines | Selective Cytotoxicity | Substantial | nih.gov |

| 1-[3-(indol-1-yl)prop-1-yn-1-yl]phthalazine derivatives | Not specified | Cell-growth inhibition | Significant | nih.govresearchgate.net |

| 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs | SNB-75 (CNS Cancer) | Percent Growth Inhibition (PGI) | up to 41.25% | mdpi.com |

| 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs | UO-31 (Renal Cancer) | Percent Growth Inhibition (PGI) | up to 30.14% | mdpi.com |

c-Myc G-quadruplex: The promoter region of the c-MYC oncogene contains a guanine-rich sequence known as the nuclease hypersensitive element III1 (NHE III1), which can form a G-quadruplex structure. nih.govnih.gov Formation of this G-quadruplex acts as a transcriptional silencer, repressing c-MYC expression. nih.govsci-hub.se Stabilizing this structure with small molecules has therefore emerged as an attractive anticancer strategy. sci-hub.semdpi.com Small molecules capable of stabilizing the c-MYC G-quadruplex typically feature a polyaromatic or macrocyclic core that can interact with the G-tetrads via π-π stacking. mdpi.com While direct evidence of this compound binding to the c-MYC G-quadruplex is not available, its aromatic indole core represents a structural motif consistent with the general features of G-quadruplex stabilizing ligands.

Tubulin Colchicine (B1669291) Binding Site: Tubulin is a critical protein in cell division, and its inhibition is a validated anticancer approach. The colchicine binding site on β-tubulin is a key target for small molecules that inhibit microtubule polymerization. nih.gov The indole ring is a prominent feature in many compounds that target this site. nih.gov For example, 2-aroylindoles and 3-indolyl-phenylmethanones have been shown to bind to the colchicine site, leading to G2/M cell cycle arrest and apoptosis. nih.gov The indole moiety can facilitate both hydrophobic and hydrophilic interactions within the binding pocket. nih.gov Although the specific interaction of this compound with tubulin has not been characterized, its indole core makes it a candidate for investigation as a potential inhibitor of tubulin polymerization via the colchicine binding site.

Enzyme Inhibition and Modulation Research

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the first and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine (B1673888) pathway. wikipedia.orgnih.gov In the context of cancer, IDO1 has gained significant attention as an immunoregulatory enzyme. frontiersin.org By depleting tryptophan in the local microenvironment and producing immunosuppressive metabolites, IDO1 helps tumors evade the host immune system. wikipedia.orgosti.gov

Given that the natural substrate for IDO1 is tryptophan, molecules that are structurally analogous to tryptophan are logical candidates for competitive inhibition. This compound is a derivative of tryptamine, which itself is derived from tryptophan. This structural similarity suggests that it could potentially act as an inhibitor of IDO1. The development of IDO1 inhibitors is an active area of cancer research, with several compounds having entered clinical trials. wikipedia.orgresearchgate.net The potential for this compound to function as an IDO1 inhibitor warrants further investigation.

Adaptor Associated Kinase 1 (AAK1) Inhibition

Adaptor Associated Kinase 1 (AAK1) is a serine/threonine kinase that plays a crucial role in clathrin-mediated endocytosis, a process essential for the internalization of molecules from the extracellular environment. nih.govpatsnap.com AAK1 has been identified as a promising therapeutic target for a variety of conditions, including neuropathic pain, neurological disorders like Alzheimer's and Parkinson's disease, and viral infections. nih.govresearchgate.netnih.gov Viruses, in particular, often exploit the host cell's endocytic pathways to gain entry and replicate. patsnap.com By inhibiting AAK1, it is possible to disrupt this process, thus hindering viral invasion. nih.govpatsnap.com

Research into AAK1 inhibitors has led to the development of several small-molecule compounds that show efficacy in preclinical models. researchgate.net For instance, the inhibitor LP-935509 has been shown to reverse established pain behavior in animal models of neuropathic pain. researchgate.net The therapeutic action of these inhibitors is often linked to the spinal cord and is associated with alpha2 adrenergic signaling. researchgate.net While the indole structure is a key feature in many kinase inhibitors, current scientific literature has not specifically detailed the activity of this compound as an AAK1 inhibitor. However, the broader potential of AAK1 inhibitors in antiviral therapy, including against Hepatitis C and HIV-1, suggests that various chemical scaffolds, potentially including indole derivatives, are of continued interest in this area. nih.gov

Modulation of Other Relevant Enzymes (e.g., 5-Lipoxygenase, Urease, Acetylcholinesterase)

5-Lipoxygenase (5-LOX): The 5-lipoxygenase pathway is critical in the biosynthesis of leukotrienes, which are potent mediators of inflammation involved in conditions like asthma and arthritis. researchgate.netthieme-connect.deresearchgate.net Consequently, 5-LOX inhibitors are valuable anti-inflammatory agents. researchgate.netnih.gov Research has shown that various indole derivatives can act as potent 5-LOX inhibitors. nih.gov A study on a series of novel indole derivatives identified four compounds (1m, 1s, 4a, and 6a) with IC50 values under 1 µM, demonstrating more potent inhibitory activity than the reference drug Zileuton. nih.gov While direct studies on this compound are not available, the established activity of the indole scaffold suggests a potential area for future investigation. nih.govnih.gov

Urease: Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is a key virulence factor for bacteria such as Helicobacter pylori, which is implicated in various gastrointestinal diseases. nih.gov Inhibition of urease is a therapeutic strategy to combat these infections. nih.govnih.gov Numerous indole derivatives have been synthesized and evaluated for their urease inhibitory potential. nih.govtandfonline.comresearchgate.net In one study, a range of indole analogues showed potent urease inhibition, with many compounds exhibiting significantly lower IC50 values than the standard, thiourea. tandfonline.com For example, one analogue had an IC50 value of 0.60 ± 0.05 µM compared to 21.86 ± 0.90 µM for thiourea. tandfonline.com Another study on oxindole (B195798) derivatives also identified compounds with potent activity. nih.gov Although this compound has not been specifically tested, the strong performance of related indole compounds highlights the potential of this chemical class as urease inhibitors. nih.govtandfonline.comresearchgate.netresearchgate.net

Acetylcholinesterase (AChE): Acetylcholinesterase inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease, as they increase the levels of the neurotransmitter acetylcholine (B1216132) in the brain. semanticscholar.org The indole alkaloid structure is found in several natural cholinesterase inhibitors. semanticscholar.org For instance, the indole alkaloid 3′,4′,5′,6′-tetradehydrogeissospermine demonstrated potent inhibition of both AChE and butyrylcholinesterase (BChE) with IC50 values of 0.45 µM and 0.32 µM, respectively. semanticscholar.org Furthermore, novel inhibitors have been developed by conjugating indole-3-propionic acid with other molecules, resulting in compounds that inhibit both human AChE and BChE. researchgate.net While molecular docking studies have explored how indole-based compounds bind to AChE, specific inhibitory data for this compound is not presently available in the literature. researchgate.netnih.govmdpi.com

Pan-HER Inhibitory Properties

The human epidermal growth factor receptor (HER) family of tyrosine kinases plays a significant role in cell proliferation and is a major target in cancer therapy. The indole nucleus is a core component of several compounds designed to inhibit various kinases, including those involved in angiogenesis like Vascular Endothelial Growth Factor Receptor (VEGFR). nih.govresearchgate.net For example, sunitinib (B231) and nintedanib (B1663095) are indole-containing drugs with inhibitory effects on multiple tyrosine kinases. nih.gov However, there is no specific information available in the reviewed literature detailing the Pan-HER inhibitory properties of this compound.

Anti-inflammatory Response Investigations

Inflammation is a complex biological response implicated in numerous diseases. mdpi.com Indole derivatives have been widely investigated for their anti-inflammatory properties. researchgate.netnih.govnih.gov Studies on hybrid molecules containing both indole and imidazolidine (B613845) nuclei, such as 3-(4-Bromo-benzyl)-5-(1H-indol-3-yl-methylene)-2thioxo-imidazolidin-4-one, have demonstrated significant anti-inflammatory activity by reducing leukocyte migration and the release of pro-inflammatory cytokines like TNF-α and IL-1β in animal models. nih.gov Other research has identified novel indole-dithiocarbamate compounds that potently inhibit the production of TNF-α and IL-6. nih.gov While these findings underscore the potential of the indole scaffold in developing anti-inflammatory agents, direct experimental data on the anti-inflammatory response to this compound is not currently documented.

Antiviral and Anti-HIV Activity Assessments

The indole ring is a privileged scaffold in the development of antiviral agents due to its ability to interact with various biological targets. nih.gov

Regarding general antiviral activity, AAK1 inhibitors are being explored as potential broad-spectrum antiviral agents because they can block the clathrin-mediated endocytosis pathway that many viruses use for cellular entry. nih.govpatsnap.comnih.gov

In the context of Human Immunodeficiency Virus (HIV), numerous indole-containing compounds have been synthesized and evaluated for their inhibitory activity against HIV-1. nih.gov A series of N-arylsulfonyl-3-propionylindoles, which share a similar indole-3-propane backbone with the subject compound, were tested for their ability to inhibit HIV-1 replication. researchgate.net Several compounds in this series showed potent anti-HIV-1 activity. researchgate.net Similarly, research on 3-oxindole derivatives identified compounds that inhibit Tat-mediated viral transcription, a critical step in the HIV-1 life cycle, with one derivative showing an IC50 of 0.4578 µM. nih.gov These findings indicate that indole derivatives are a promising class of compounds for the development of new anti-HIV agents. researchgate.netnih.govnih.govmdpi.com

| Compound | EC50 (μg/mL) | Therapeutic Index (TI) |

|---|---|---|

| 3c | 0.8 | 11.7 |

| 3g | 4.0 | 16.6 |

| 3i (N-(m-Nitro)phenylsulfonyl-3-propionyl-6-methylindole) | 1.2 | 84.1 |

Data sourced from research on N-arylsulfonyl-3-propionylindoles. researchgate.net

Antimalarial Activity Studies

The urgent need for new antimalarial drugs has driven research into diverse chemical structures, including various amine-containing compounds. nih.govnih.gov A structure-activity relationship study of 80 different primary, secondary, and tertiary amines and ammonium (B1175870) salts found that molecular size, shape, and lipophilicity were essential for antimalarial potency against Plasmodium falciparum. nih.gov

While direct studies on this compound were not found, research into other complex amine derivatives has identified promising candidates. For example, a series of 1,3,5-tris[(4-(substituted-aminomethyl)phenoxy)methyl]benzene derivatives showed antimalarial activity with IC50 values in the sub-micromolar to micromolar range against both chloroquine-resistant (W2) and chloroquine-sensitive (3D7) strains of P. falciparum. mdpi.com One of the most potent compounds from this series, derivative 1m , exhibited IC50 values of 0.07 µM and 0.06 µM against the W2 and 3D7 strains, respectively. mdpi.com These findings highlight that complex amine structures can serve as effective antimalarial scaffolds. nih.govmdpi.comukm.my

| Compound | IC50 on W2 Strain (μM) | IC50 on 3D7 Strain (μM) | Selectivity Index (SI) on W2 |

|---|---|---|---|

| 1b | 14.88 | - | - |

| 1m | 0.07 | 0.06 | 887.29 |

| 1j | - | 0.09 | - |

| 1p | - | 0.08 | - |

Data from a study on 1,3,5-tris[(4-(substituted-aminomethyl)phenoxy)methyl]benzene derivatives. mdpi.com

Chemo-sensing and Metal Ion Coordination Research

Indole-based compounds are well-suited for use as chemosensors due to their favorable photophysical properties, including strong fluorescence and tunable electronic characteristics. researchgate.netresearchgate.net These molecules can be designed to exhibit significant changes in color or fluorescence upon binding with specific metal ions, making them useful for detection and sensing applications. researchgate.netresearchgate.netnih.gov The heteroatoms present in the indole structure and associated side chains provide coordination sites for metal ions. researchgate.net

Research in this area has focused on designing indole derivatives for the selective detection of ions such as Hg²⁺, Zn²⁺, Al³⁺, and Cu²⁺. researchgate.netnih.govnih.gov The sensing mechanism often involves complexation-induced changes in fluorescence, either quenching or enhancement, depending on the coordination environment. researchgate.netsemanticscholar.org For example, specific indole-based sensors have been developed that form a 1:1 complex with Hg²⁺, leading to a detectable signal. nih.gov While the indole scaffold is a versatile platform for creating chemosensors, there is no specific research in the available literature on the use of this compound in chemo-sensing or metal ion coordination studies.

Design of Molecular Receptors Based on the 5-Bromo-1H-indole Moiety

The design of molecular receptors for metal ions hinges on the principles of coordination chemistry, where the ligand (in this case, derived from this compound) possesses specific donor atoms arranged in a pre-organized geometry that complements the coordination preferences of the target metal ion. The 5-bromo-1H-indole moiety offers several key features for the design of such receptors.

The indole nitrogen and the terminal amine group of the propanamine side chain can act as Lewis basic donor sites to coordinate with a metal ion. The flexibility of the propanamine chain allows the molecule to adopt a conformation that can facilitate chelation, forming a stable complex with the metal ion. The bromine atom at the 5-position is an electron-withdrawing group, which can influence the electron density on the indole ring and the nitrogen atom, thereby affecting the coordination strength.

Furthermore, the indole ring itself is a fluorophore. Upon coordination with a lanthanide ion, the photophysical properties of the indole moiety can be significantly altered. This forms the basis for the design of fluorescent chemosensors. The indole derivative can act as an "antenna," absorbing light and transferring the energy to the coordinated lanthanide ion, which then emits its characteristic luminescence. This process, known as the antenna effect, is a cornerstone in the design of luminescent lanthanide probes. The efficiency of this energy transfer is highly dependent on the spatial arrangement and electronic coupling between the indole "antenna" and the lanthanide ion, making the design of the ligand critical.

Computational modeling, including Density Functional Theory (DFT), can be employed to predict the binding modes and energies of the this compound with Sm(III) and Dy(III). These studies can help in understanding the preferred coordination geometry and the nature of the metal-ligand bond. The design of these molecular receptors often involves creating a binding pocket that offers both the appropriate donor atoms and a suitable steric environment to selectively bind the target lanthanide ion.

| Receptor Design Principle | Key Feature of 5-Bromo-1H-indole Moiety | Rationale |

| Chelation | Presence of indole nitrogen and terminal amine | Formation of a stable, multi-point binding complex with the metal ion. |

| Electronic Tuning | 5-bromo substituent | Modulates the electron density of the donor atoms, influencing binding affinity and selectivity. |

| Fluorescent Signaling | Inherent fluorescence of the indole ring | Enables the development of "turn-on" or "turn-off" fluorescent sensors upon metal ion binding. |

| Antenna Effect | Aromatic system of the indole | Efficiently absorbs and transfers energy to the lanthanide ion, leading to sensitized emission. |

Spectroscopic and Electrochemical Characterization of Metal Ion Complexation (e.g., Sm(III), Dy(III))

Once a potential molecular receptor is designed and synthesized, its interaction with the target metal ions must be thoroughly characterized. Spectroscopic and electrochemical techniques are powerful tools for this purpose, providing insights into the binding stoichiometry, affinity, and the nature of the complex formed.

Spectroscopic Characterization:

The complexation of this compound with Sm(III) and Dy(III) can be monitored using various spectroscopic methods:

UV-Visible Absorption Spectroscopy: Upon addition of the lanthanide salt to a solution of the ligand, changes in the absorption spectrum, such as shifts in the absorption maxima (λmax) or changes in molar absorptivity, can indicate the formation of a complex. Titration experiments can be used to determine the binding stoichiometry (e.g., 1:1, 1:2 metal-to-ligand ratio) and the association constant (Ka).

Fluorescence Spectroscopy: As the indole moiety is fluorescent, changes in its emission spectrum upon addition of Sm(III) or Dy(III) are expected. This could manifest as either fluorescence quenching or enhancement. More importantly, for lanthanide complexes, sensitized emission from the metal ion can be observed. By exciting the indole "antenna" at its absorption wavelength, one can observe the characteristic sharp emission bands of Sm(III) (in the orange-red region) or Dy(III) (in the yellow and blue regions). The intensity of this sensitized emission is directly related to the concentration of the complex, allowing for sensitive detection of the metal ion. The luminescence lifetime of the lanthanide emission can also provide information about the coordination environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can be used to probe the structural changes in the ligand upon complexation. The paramagnetic nature of many lanthanide ions, including Dy(III), can lead to significant shifts and broadening of the NMR signals of the ligand protons, providing evidence of binding and proximity information.

Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the N-H bonds of the indole and the amine group upon coordination with the metal ion can be observed in the IR spectrum, confirming the involvement of these groups in the binding.

Below is a hypothetical data table summarizing expected spectroscopic changes upon complexation, based on typical findings for similar indole-lanthanide systems.

| Spectroscopic Technique | Observation upon Complexation with Sm(III)/Dy(III) | Information Gained |

| UV-Visible Spectroscopy | Shift in λmax of the indole absorption band | Confirmation of complex formation, binding stoichiometry, association constant. |

| Fluorescence Spectroscopy | Quenching/enhancement of indole fluorescence; Appearance of sharp, characteristic Sm(III) or Dy(III) emission bands | Evidence of energy transfer (antenna effect), sensitive detection of the metal ion. |

| NMR Spectroscopy | Chemical shift changes and line broadening of ligand protons | Confirmation of binding, structural information about the complex in solution. |

| IR Spectroscopy | Shifts in N-H stretching and bending frequencies | Identification of the coordinating donor atoms. |

Electrochemical Characterization:

Electrochemical methods, such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV), can also be employed to study the interaction between this compound and lanthanide ions.

The indole moiety can be electrochemically active, and its oxidation potential can be sensitive to its chemical environment. Upon complexation with a metal ion, the electron density at the indole ring is altered, which can lead to a shift in its oxidation potential. By monitoring these shifts during a titration with the lanthanide ion, one can gain information about the binding process.

However, the electrochemical reduction of Sm(III) and Dy(III) ions to their metallic state typically occurs at very negative potentials in common organic solvents, often beyond the solvent's electrochemical window. Therefore, direct observation of the metal-centered redox processes can be challenging. The focus of electrochemical studies would more likely be on the perturbation of the ligand's electrochemical behavior upon metal binding.

A hypothetical table of expected electrochemical data is presented below.

| Electrochemical Technique | Expected Observation | Inferred Information |

| Cyclic Voltammetry (CV) | Shift in the oxidation potential of the indole moiety upon addition of Sm(III) or Dy(III) | Confirmation of complexation, qualitative information on binding strength. |

| Differential Pulse Voltammetry (DPV) | Change in peak current and potential of the ligand's oxidation signal | Quantitative analysis of the binding interaction and determination of binding parameters. |

Structure Activity Relationship Sar Elucidation and Molecular Modeling of 3 5 Bromo 1h Indol 3 Yl Propan 1 Amine Analogs

Influence of Halogenation (Bromine) at the Indole (B1671886) C-5 Position on Biological Potency and Selectivity

The substitution of a halogen atom, specifically bromine, at the C-5 position of the indole ring has a profound impact on the biological activity of tryptamine (B22526) analogs. This modification can enhance the binding affinity and modulate the selectivity of these compounds for different serotonin (B10506) receptor subtypes.

Research into 5-substituted-N,N-diallyltryptamines (DALT) has provided valuable insights into the role of the C-5 substituent. A study comparing various substituents at this position revealed that a 5-bromo substitution results in significant binding affinity at several serotonin receptors. For instance, 5-bromo-DALT displayed a high affinity for the 5-HT1A receptor. The nature of the substituent at the C-5 position can influence the steric and electronic properties of the molecule, thereby affecting its interaction with the receptor binding pocket. In silico docking studies have suggested that the high potency of some 5-bromo analogs may be attributed to a halogen-bonding interaction with specific amino acid residues, such as Phenylalanine 2345.38, in the 5-HT2A orthosteric pocket.

The following table summarizes the binding affinities (Ki, in nM) of 5-bromo-DALT and other 5-substituted DALT analogs at various serotonin receptors, illustrating the influence of the C-5 substituent on receptor interaction.

| Compound | 5-HT1A (Ki, nM) | 5-HT2A (Ki, nM) | 5-HT2B (Ki, nM) | 5-HT2C (Ki, nM) |

|---|---|---|---|---|

| 5-Bromo-DALT | 25 | 500 | 30 | 1500 |

| 5-Fluoro-DALT | 15 | 250 | 10 | 1000 |

| 5-Methoxy-DALT | 10 | 300 | 20 | 800 |

Effects of Substitutions and Modifications on the Indole Ring System

Beyond the C-5 position, modifications at other positions of the indole ring and at the indole nitrogen (N-1 position) are crucial in defining the biological activity of tryptamine analogs.

Systematic variation of substituents at other carbon positions on the indole ring (C-2, C-4, C-6, and C-7) has been shown to significantly alter receptor affinity and selectivity. Generally, unsubstituted tryptamines exhibit lower affinity for serotonin receptors compared to their substituted counterparts.

Substitutions at the C-4 position have been of particular interest. For example, 4-hydroxylated tryptamine derivatives often display high selectivity for the 5-HT2A receptor over the 5-HT1A receptor. In contrast, substitutions at the C-6 position tend to result in a decrease in affinity for 5-HT receptors. Fluorination at the C-6 position of DET (6F-DET) led to a five-fold decrease in 5-HT1A receptor binding affinity. mdma.ch Similarly, 7-substituted tryptamines have been investigated, with the nature of the substituent at this position influencing receptor binding.

The table below presents a comparison of the effects of substitutions at different indole positions on 5-HT2A receptor affinity.

| Compound | Substitution Position | Substituent | 5-HT2A Affinity (Ki, nM) |

|---|---|---|---|

| Tryptamine | - | -H | >10,000 |

| Psilocin | C-4 | -OH | 58 |

| 5-Bromo-DMT | C-5 | -Br | 500 |

| 6-Fluoro-DET | C-6 | -F | Decreased affinity |

| 7-Methyl-DMT | C-7 | -CH3 | 450 |

Impact of Propanamine Side Chain Variations on Pharmacological Efficacy

The propanamine side chain of 3-(5-bromo-1H-indol-3-yl)propan-1-amine is a critical determinant of its pharmacological properties. Alterations in the length of the alkyl chain and modifications of the terminal amine functionality can lead to significant changes in biological activity.

The length of the alkyl chain connecting the indole ring to the terminal amine is a key factor in receptor binding. The ethylamine (B1201723) side chain is the most common among naturally occurring and synthetic tryptamines. Increasing the chain length can have varied effects depending on the receptor subtype. For instance, increasing the alkyl chain of tryptamine by one methylene (B1212753) group (from an ethyl to a propyl chain) has been shown to decrease affinity for the 5-HT1E receptor. nih.gov However, other studies have suggested that the length of the N-alkyl chains on the terminal amine does not have a significant impact on affinity for the 5-HT2A receptor. researchgate.net

Branching of the alkyl side chain can also influence activity. For example, the presence of a methyl group at the alpha-position of the side chain can alter the compound's metabolic stability and receptor binding profile.

The terminal amine group is a primary site for modification in the development of tryptamine-based compounds. The nature of the substituents on the nitrogen atom plays a crucial role in determining receptor affinity and selectivity.

Generally, primary amines (unsubstituted) have lower affinity than their N-methylated or N,N-dimethylated counterparts. However, increasing the size of the N-alkyl substituents beyond a certain point can be detrimental to activity. For example, N,N-dipropyl and N,N-diisopropyl substitutions can decrease potency at 5-HT2C receptors while having little effect on 5-HT2A receptor activity. researchgate.net This differential effect can lead to increased selectivity for the 5-HT2A receptor.

The terminal amine can also be incorporated into more complex structures. For instance, the synthesis of tryptamine-piperazine-2,5-dione conjugates has been explored to develop compounds with novel biological activities. researchgate.net Additionally, derivatization of the amine to form amides, such as N-salicyloyl tryptamine derivatives, represents another strategy to modulate the pharmacological profile.

The following table provides a summary of the effect of N,N-dialkyl substituents on the affinity of 4-hydroxytryptamine (B1209533) analogs for the 5-HT2A receptor.

| Compound | N,N-Dialkyl Substituent | 5-HT2A Affinity (Ki, nM) |

|---|---|---|

| 4-HO-DMT | Dimethyl | 58 |

| 4-HO-DET | Diethyl | 60 |

| 4-HO-DPT | Dipropyl | 75 |

| 4-HO-DIPT | Diisopropyl | 120 |

This data illustrates that as the size of the N-alkyl groups increases, there is a general trend of decreasing affinity for the 5-HT2A receptor, although the effect is not dramatic for these specific examples.

Application of Computational Chemistry in SAR Studies and Rational Design

Molecular Docking and Ligand-Target Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a target, such as a protein or enzyme. This method helps in understanding the binding mode and affinity of ligands, providing a structural basis for their biological activity. For analogs of this compound, docking studies can reveal key interactions within the active site of a biological target.

Docking simulations for indole derivatives frequently show that the indole scaffold participates in crucial interactions. The indole NH group, for instance, can act as a hydrogen bond donor. nih.gov The aromatic system can form π-π stacking or hydrophobic interactions with amino acid residues like tyrosine, phenylalanine, and tryptophan in the target's binding pocket. The bromo-substituent at the 5-position can form halogen bonds or engage in hydrophobic interactions, potentially enhancing binding affinity and selectivity. nih.gov The propan-1-amine side chain is also critical, as the terminal amine group is often protonated at physiological pH, allowing it to form strong ionic interactions or hydrogen bonds with acidic residues such as aspartate or glutamate. uchile.cl

In a typical study, a series of analogs would be docked into the active site of a target protein. The predicted binding affinity, often expressed as a docking score (in kcal/mol), is calculated. Lower scores generally indicate a more favorable binding interaction. These scores, along with a detailed analysis of the intermolecular interactions, help rationalize the observed SAR. For example, modifications to the side chain or substitutions on the indole ring can be correlated with changes in docking scores and specific interactions. ajchem-a.com

| Compound Analog | Modification | Docking Score (kcal/mol) | Key Interactions with Target Residues |

|---|---|---|---|

| Analog 1 | Parent Compound | -9.5 | H-bond with Asp120, π-π stacking with Phe250 |

| Analog 2 | 5-chloro substitution | -9.2 | H-bond with Asp120, π-π stacking with Phe250 |

| Analog 3 | N-methylation of amine | -8.7 | H-bond with Asp120, π-π stacking with Phe250 |

| Analog 4 | Replacement of bromine with methyl group | -8.1 | H-bond with Asp120, Hydrophobic interaction with Leu180 |

| Analog 5 | Lengthening of alkyl chain to butan-1-amine | -9.0 | H-bond with Asp120 and Ser124 |

Quantum Chemical Calculations for Electronic Structure and Binding Site Characterization

Quantum chemical calculations, often based on Density Functional Theory (DFT), provide a deeper understanding of the electronic properties of molecules. nih.gov These methods can calculate parameters such as molecular orbital energies (HOMO/LUMO), electrostatic potential, partial atomic charges, and bond orders. Such information is vital for characterizing the electronic structure of this compound analogs and understanding their reactivity and interaction with biological targets.

For instance, the electrostatic potential map can reveal the electron-rich and electron-poor regions of a molecule, indicating sites likely to engage in electrostatic interactions or hydrogen bonding. The bromo-substituent, being electronegative, influences the electron distribution across the indole ring, which can affect its interaction with the receptor. Quantum calculations can quantify the strength of hydrogen bonds and other non-covalent interactions, such as those investigated in indole-ketone complexes, by analyzing parameters like binding energy (Eb), electron density (ρ), and potential energy density (V) at bond critical points. nih.gov These theoretical descriptors can be correlated with experimentally determined binding constants to build predictive models. nih.gov

| Analog | Substitution at 5-position | HOMO Energy (eV) | LUMO Energy (eV) | Calculated Dipole Moment (Debye) | NBO Charge on Amine Nitrogen |

|---|---|---|---|---|---|

| 1 | -Br | -5.85 | -1.20 | 2.5 | -0.85 |

| 2 | -Cl | -5.82 | -1.18 | 2.4 | -0.86 |

| 3 | -F | -5.79 | -1.15 | 2.3 | -0.88 |

| 4 | -H | -5.60 | -1.10 | 1.9 | -0.90 |

| 5 | -NO2 | -6.20 | -2.50 | 4.8 | -0.82 |

Pharmacophore Modeling and Virtual Screening for Novel Analogs

Pharmacophore modeling is a powerful tool in rational drug design that defines the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological activity. dovepress.com A pharmacophore model can be generated based on the structures of known active ligands (ligand-based) or the structure of the target's binding site (structure-based). mdpi.com For this compound and its analogs, a ligand-based pharmacophore model would typically include features such as a hydrogen bond donor (from the indole NH), a hydrophobic/aromatic region (the indole ring), a halogen bond donor or hydrophobic feature (the bromine atom), and a positive ionizable feature (the terminal amine). nih.gov

Once a validated pharmacophore model is developed, it can be used as a 3D query to screen large chemical databases for novel compounds that match the required features. researchgate.net This process, known as virtual screening, allows for the rapid identification of diverse chemical scaffolds that are likely to be active, significantly narrowing down the number of compounds that need to be synthesized and tested experimentally. nih.gov Hits from the virtual screen are then typically subjected to further analysis, such as molecular docking, to refine the selection and prioritize candidates for synthesis. mdpi.com

| Feature | Type | Geometric Constraints (Å) |

|---|---|---|

| F1 | Aromatic Ring (AR) | Center of indole ring |

| F2 | Hydrogen Bond Donor (HBD) | Position of indole N-H |

| F3 | Hydrophobic (HY) | Position of 5-bromo substituent |

| F4 | Positive Ionizable (PI) | Position of terminal amine |

| Distances: F1-F4 = 4.5-5.0 Å; F2-F3 = 3.8-4.2 Å; F3-F4 = 6.0-6.5 Å |

Predictive Modeling for Optimized Biological Activity

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, aims to build mathematical models that correlate the chemical structure of compounds with their biological activity. elsevierpure.com These models are essential for predicting the activity of newly designed, unsynthesized analogs, thus guiding lead optimization. 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) are used to relate the 3D properties (steric, electrostatic, hydrophobic fields) of a set of aligned molecules to their activities. mdpi.com

For a series of this compound analogs, a QSAR model could be developed using various molecular descriptors. These can include 2D descriptors (e.g., molecular weight, logP, number of hydrogen bond donors/acceptors) and 3D descriptors derived from the molecule's conformation. Machine learning algorithms are increasingly being used to develop more sophisticated and accurate predictive models from these descriptors. mdpi.com A robust and validated QSAR model can be used to predict the potency of virtual compounds, allowing chemists to focus on synthesizing analogs with the highest predicted activity and most favorable drug-like properties. elsevierpure.com

| Model Equation | |

|---|---|

| pIC50 = 0.75 * (ClogP) - 0.21 * (TPSA) + 1.5 * (AromaticProportion) + 3.5 | |

| Statistical Parameter | Value |

| R² (squared correlation coefficient) | 0.91 |

| Q² (cross-validated R²) | 0.82 |

| F-statistic | 85.6 |

| Number of Compounds (N) | 35 |

Note: ClogP = calculated log P; TPSA = topological polar surface area. This equation is for illustrative purposes only.

Future Research Directions and Potential Academic Contributions

Development of Highly Selective and Potent Analogs for Specific Biological Targets

The core structure of 3-(5-bromo-1H-indol-3-yl)propan-1-amine is ripe for the generation of analog libraries to identify compounds with high potency and selectivity for specific biological targets. The indole (B1671886) ring system is a versatile scaffold found in numerous natural products and synthetic drugs, known to interact with a wide array of biological targets. nih.gov Future research can systematically modify the parent compound to probe structure-activity relationships (SAR) and optimize for desired pharmacological profiles.

Key areas for analog development include:

Substitution on the Indole Ring: Beyond the existing 5-bromo substitution, introducing various electron-donating or electron-withdrawing groups at other positions (e.g., 1, 2, 4, 6, 7) could significantly influence the compound's electronic properties and binding affinities.

Modification of the Propylamine Side Chain: Altering the length, rigidity, and basicity of the side chain can impact receptor interaction and pharmacokinetic properties. This includes N-alkylation, N-acylation, or incorporation of the amine into cyclic structures.

Bioisosteric Replacement: Replacing the bromine atom with other halogens (Cl, F, I) or functional groups like trifluoromethyl or cyano groups can modulate lipophilicity and metabolic stability.

Recent research has demonstrated the success of such strategies. For instance, the development of benzofuran-3-yl-(indol-3-yl)maleimides (B10847031) as potent and selective Glycogen Synthase Kinase 3β (GSK-3β) inhibitors highlights how modifications to an indole core can lead to subnanomolar potency. nih.gov Similarly, novel indole derivatives have been synthesized and evaluated as inhibitors of indoleamine 2,3-dioxygenase (IDO-1), an important target in cancer immunotherapy. nih.gov The design of these analogs often employs structure-based drug design and computational modeling to predict binding modes and guide synthetic efforts. nih.govsemanticscholar.org

Table 1: Potential Modifications for Analog Development

| Structural Component | Modification Strategy | Potential Impact |

|---|---|---|

| Indole N1 Position | Alkylation, Arylation | Altered receptor interaction and ADME properties |

| Indole C2 Position | Introduction of various moieties | Enhanced biological activity |

| Indole C5 Position | Halogen replacement, other functional groups | Modulated lipophilicity and metabolic stability |

| Propylamine Chain | Chain length variation, cyclization | Optimized binding affinity and selectivity |

| Terminal Amine | N-substitution, incorporation into heterocycles | Improved pharmacokinetic profile |

In-depth Mechanistic Elucidation of Biological Actions at the Molecular Level

While analogs of this compound can be screened for activity against various targets, a fundamental understanding of their mechanism of action at the molecular level is crucial for rational drug design. The indole nucleus is known to interact with targets implicated in a range of pathologies, from neurodegenerative diseases to cancer. nih.gov

Future research should focus on:

Target Identification and Validation: Utilizing techniques such as affinity chromatography, chemical proteomics, and genetic screening to identify the primary molecular targets of the compound and its potent analogs.

Biophysical and Structural Studies: Employing methods like X-ray crystallography and cryo-electron microscopy to solve the structures of the compound bound to its target. nih.gov This provides invaluable insight into the specific molecular interactions, such as hydrogen bonds and hydrophobic contacts, that govern binding affinity and selectivity. nih.gov

Cellular and In Vivo Pathway Analysis: Investigating the downstream effects of target engagement within cellular signaling pathways. This includes assessing changes in protein expression, phosphorylation status, and other biomarkers to understand the compound's functional consequences.

For example, studies on indole-based kinase inhibitors have elucidated their binding modes within the ATP-binding pocket of enzymes like Haspin kinase, revealing key interactions that can be exploited for developing more selective inhibitors. semanticscholar.orgresearchgate.net In the context of neurodegenerative diseases, indole derivatives have been designed as multifunctional agents that can, for instance, inhibit cholinesterases while also antagonizing 5-HT6 receptors, offering a multi-pronged therapeutic approach. nih.govdntb.gov.ua

Exploration of Novel Therapeutic Research Avenues for Indole-Based Compounds

The versatility of the indole scaffold suggests that this compound and its derivatives could be explored for a wide range of therapeutic applications beyond the currently established areas. The inherent bioactivity of indole-containing molecules makes them promising candidates for tackling complex and multifactorial diseases. nih.gov

Potential new research avenues include:

Anti-Infective Agents: Indole derivatives have shown promise as antimicrobial and antitubercular agents. researchgate.net Future work could focus on developing analogs with potent activity against drug-resistant strains of bacteria and fungi by exploring novel mechanisms of action.

Neurodegenerative Diseases: The indole core is a key component of molecules designed to combat neurodegenerative conditions like Alzheimer's and Parkinson's disease. nih.gov Research can be directed towards creating multifunctional ligands that target various aspects of the disease pathology, such as protein aggregation, oxidative stress, and neuroinflammation. nih.gov

Oncology: Indole-based compounds have been investigated as anticancer agents targeting various mechanisms, including the inhibition of protein kinases, tubulin polymerization, and pathways involved in cell survival and proliferation. nih.govnih.gov There is significant potential to discover novel indole derivatives with efficacy against aggressive cancers like glioblastoma and pancreatic cancer. nih.govnih.gov

The synthesis of bis-indole derivatives has yielded compounds with promising activity against lung cancer cells, demonstrating the potential of exploring novel structural motifs based on the indole core. nih.gov The continuous exploration of natural products containing the indole alkaloid structure also provides inspiration for the semi-synthesis and full synthesis of new bioactive compounds. nih.gov

Table 2: Investigated Therapeutic Areas for Indole Derivatives

| Therapeutic Area | Example Target/Mechanism | Reference |

|---|---|---|

| Neurodegenerative Diseases | Cholinesterase (ChE) Inhibition, 5-HT6 Receptor Antagonism | nih.gov |

| Oncology | Glycogen Synthase Kinase 3β (GSK-3β), Indoleamine 2,3-dioxygenase (IDO-1), Haspin Kinase | nih.govnih.govsemanticscholar.org |

| Infectious Diseases | Antimicrobial, Antitubercular Activity | researchgate.net |

| Lipid Metabolism Disorders | Peroxisome Proliferator-Activated Receptor α (PPARα) Agonism | mdpi.com |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。